An In-depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery
Introduction
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in modern medicinal chemistry. The piperidine moiety is a "privileged scaffold," appearing in a vast array of clinically approved drugs and bioactive molecules, particularly those targeting the central nervous system and cancer. The specific stereochemistry at the C2 position, combined with the versatile Boc-protected aminomethyl side chain, makes this compound a highly sought-after intermediate for the synthesis of complex, enantiomerically pure pharmaceutical agents.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, reactivity, and applications of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Chemical and Physical Properties
The fundamental physicochemical properties of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | [1] |
| CAS Number | 139004-93-6 | [1][3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 93.0 to 97.0 °C | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | |
| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | [1] |
| InChIKey | DIRUVVRMWMDZAE-VIFPVBQESA-N | [1] |
Synthesis and Purification
The synthesis of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate typically starts from a readily available chiral precursor, such as L-lysine, to establish the desired stereocenter. The following is a representative multi-step synthetic protocol. The causality behind each step is explained to provide a deeper understanding of the process.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-(Aminomethyl)piperidine from L-Lysine
This initial step leverages the inherent chirality of L-lysine to set the stereochemistry of the final product. The synthesis often involves an intramolecular cyclization followed by reduction.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-lysine in a suitable solvent system.
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Cyclization: Treat the solution with reagents that facilitate the intramolecular cyclization to form the piperidine ring. This can be achieved through various published methods, often involving the formation of a lactam intermediate.
-
Reduction: Reduce the intermediate from the previous step using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step converts the amide functionality to the corresponding diamine, (S)-2-(aminomethyl)piperidine.
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Workup and Isolation: Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-(aminomethyl)piperidine.
Step 2: Boc Protection of (S)-2-(Aminomethyl)piperidine
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine, rendering it less reactive and allowing for selective reactions at the secondary amine of the piperidine ring in subsequent synthetic steps.
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Reaction Setup: Dissolve the crude (S)-2-(aminomethyl)piperidine in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.[5]
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Addition of Reagents: Cool the solution in an ice bath and add a base, typically triethylamine (TEA) or sodium bicarbonate, to neutralize the acid formed during the reaction.[5] Slowly add a slight excess (1.1-1.3 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[5]
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Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate.[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate.[1]
Analytical Characterization
The identity and purity of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm integrating to 9 protons), the piperidine ring protons, and the methylene protons adjacent to the carbamate nitrogen.[6] The diastereotopic nature of the protons on the piperidine ring can lead to complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the piperidine ring and the aminomethyl side chain.[6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 215.18.
Chemical Reactivity and Stability
The reactivity of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is governed by the two nitrogen atoms and the Boc protecting group.
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N-Alkylation/Acylation: The secondary amine of the piperidine ring is a nucleophile and can readily undergo alkylation or acylation reactions with various electrophiles. This allows for the introduction of diverse substituents at the N1 position of the piperidine ring.
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Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[7] This deprotection unmasks the primary amine, making it available for further functionalization, such as amide bond formation or reductive amination.
Deprotection Workflow Diagram
Caption: General workflow for the deprotection of the Boc group.
Applications in Drug Discovery
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce functionality at three distinct points: the secondary amine of the piperidine ring, the primary amine after deprotection, and potentially at other positions on the piperidine ring through further synthetic manipulations.
The carbamate group itself is a key structural motif in many approved drugs, acting as a stable and versatile functional group that can participate in hydrogen bonding and modulate pharmacokinetic properties.
Illustrative Synthetic Application
Caption: Synthetic utility of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate.
This chiral building block is particularly useful in the synthesis of compounds where the stereochemistry at the 2-position of the piperidine ring is critical for biological activity.
Safety and Handling
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Conclusion
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile reactivity of the piperidine ring and the Boc-protected amine, provides a robust platform for the construction of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in drug discovery and development programs.
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